molecular formula C49H78S2 B12943367 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12943367
M. Wt: 731.3 g/mol
InChI Key: LPBBSFZLMOIJKU-UHFFFAOYSA-N
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Description

2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings, which include sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group. The reduction stage is often the limiting step and can be efficiently carried out using hydrazine hydrate as a reducing agent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using solution-processable methods. These methods involve the use of organic solvents and controlled reaction conditions to ensure high purity and yield. The compound can be synthesized in large quantities by employing techniques such as solution shearing, which is beneficial for forming thin films with high crystallinity .

Chemical Reactions Analysis

Types of Reactions

2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrazine hydrate.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different electronic and optical properties .

Scientific Research Applications

2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic circuits. The compound acts as a semiconductor, facilitating the flow of electrons through its conjugated system. This property is crucial for its use in electronic devices such as transistors and solar cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long alkyl chain, which enhances its solubility and processability in organic solvents. This feature makes it particularly suitable for solution-based fabrication methods, which are advantageous for large-scale production of electronic devices .

Properties

Molecular Formula

C49H78S2

Molecular Weight

731.3 g/mol

IUPAC Name

2-pentatriacontyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C49H78S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-37-43-40-41-45-47(42-43)51-48-44-38-35-36-39-46(44)50-49(45)48/h35-36,38-42H,2-34,37H2,1H3

InChI Key

LPBBSFZLMOIJKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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